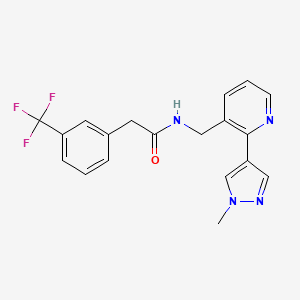![molecular formula C14H16O B2820623 spiro[cyclohexane-1,1'-inden]-3'(2'H)-one CAS No. 36449-72-6](/img/structure/B2820623.png)
spiro[cyclohexane-1,1'-inden]-3'(2'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[cyclohexane-1,1’-inden]-3’(2’H)-one is a spirocyclic compound characterized by a unique three-dimensional structure where a cyclohexane ring is fused to an indene moiety through a spiro carbon atom
作用機序
Target of Action
Spiro[cyclohexane-1,1’-inden]-3’(2’H)-one primarily targets Cyclin-dependent kinase 2 (CDK2) . CDK2 regulates cell cycle checkpoints in the synthesis and mitosis phases and plays a pivotal role in cancerous cell proliferation .
Mode of Action
The compound interacts with CDK2, initiating the phosphorylation process . The activation of CDK2 is influenced by various protein signaling pathways . Spiro[cyclohexane-1,1’-inden]-3’(2’H)-one has been identified as an effective class of CDK2 inhibitors .
Biochemical Pathways
The compound affects the CDK2 pathway, which regulates cell cycle checkpoints. The inhibition of CDK2 by the compound suppresses cancer cell proliferation .
Result of Action
The molecular and cellular effects of the compound’s action involve the inhibition of CDK2, which suppresses cancer cell proliferation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclohexane-1,1’-inden]-3’(2’H)-one typically involves spirocyclization reactions. One common method is the cyclization of isoquinolinium salts, which can serve as building blocks for the rapid construction of spirocyclic systems . The reaction conditions often involve mild temperatures and the use of specific catalysts to ensure high stereoselectivity and yield.
Industrial Production Methods
Industrial production of spiro[cyclohexane-1,1’-inden]-3’(2’H)-one may involve scalable synthetic routes that ensure high purity and yield. The use of bench-stable or in situ generated intermediates is crucial for efficient large-scale production .
化学反応の分析
Types of Reactions
Spiro[cyclohexane-1,1’-inden]-3’(2’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Spiro[cyclohexane-1,1’-inden]-3’(2’H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
類似化合物との比較
Similar Compounds
Spiro[cyclohexane-2-indoline]: Another spirocyclic compound with a similar structure but different functional groups.
Spiro-γ-lactams: These compounds share the spirocyclic core but have different substituents and biological activities.
Uniqueness
Spiro[cyclohexane-1,1’-inden]-3’(2’H)-one is unique due to its specific spirocyclic structure and the presence of an indene moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
spiro[2H-indene-3,1'-cyclohexane]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c15-13-10-14(8-4-1-5-9-14)12-7-3-2-6-11(12)13/h2-3,6-7H,1,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSHNXNGZFWVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2820540.png)

![(2-Ethylbenzo[d]thiazol-6-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2820544.png)
![2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2820546.png)


![N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2820551.png)

![N-(2,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide](/img/structure/B2820554.png)
![(1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2820555.png)

![Cyclopropyl[5-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B2820558.png)
![2-[(3-Ethoxypropanoyl)amino]benzoic acid](/img/structure/B2820559.png)
![Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2820561.png)
